Evidence 1: Melting Point and Physical State Differentiation of GeBr₄ vs. GeCl₄ and GeI₄ for Precursor Handling and Delivery
Among the three accessible germanium tetrahalides, GeBr₄ is uniquely positioned as a near-room-temperature meltable solid, providing a distinct handling advantage. GeCl₄ is a liquid at all practical handling temperatures (mp −49.5 °C), requiring refrigerated storage for solid-state handling, while GeI₄ remains solid until 146 °C, necessitating high-temperature vaporization that may cause premature decomposition [1]. GeBr₄ melts at 26 °C and boils at 186 °C, yielding a liquid processing window of approximately 160 °C—24% wider than GeCl₄'s 132.6 °C window—while maintaining sufficient volatility for vapor-phase delivery at moderate temperatures [2]. This intermediate volatility profile enables GeBr₄ to be vaporized at 0–20 °C for precise doping applications, as documented in semiconductor fabrication patents [3].
| Evidence Dimension | Melting point, boiling point, and liquid range (bp − mp) |
|---|---|
| Target Compound Data | GeBr₄: mp 26 °C, bp 186 °C, liquid range ~160 °C |
| Comparator Or Baseline | GeCl₄: mp −49.5 °C, bp 83.1 °C, liquid range ~132.6 °C; GeI₄: mp 146 °C, bp ~350 °C, liquid range ~204 °C |
| Quantified Difference | GeBr₄ liquid range is 27.4 °C (21%) wider than GeCl₄; GeBr₄ mp is 75.5 °C higher than GeCl₄ and 120 °C lower than GeI₄ |
| Conditions | Standard atmospheric pressure; data compiled from Chinese National College Entrance Examination reference tables and Russian chemical handbook |
Why This Matters
For procurement decisions, GeBr₄'s intermediate volatility between GeCl₄ and GeI₄ enables vapor-phase precursor delivery at manageable temperatures (0–20 °C) without the high-temperature decomposition risk of GeI₄ or the excessive room-temperature vapor pressure of GeCl₄ (76 mmHg at 20 °C).
- [1] 组卷网 (Zujuan). '锗(Ge)是典型的半导体元素...比较下列锗卤化物的熔点和沸点.' GeCl₄ mp −49.5 °C, bp 83.1 °C; GeBr₄ mp 26 °C, bp 186 °C; GeI₄ mp 146 °C, bp ~400 °C. View Source
- [2] Химический справочник. 'Свойства галогенидов германия.' GeCl₄: Тпл −50 °C, Ткип 83 °C; GeBr₄: Тпл 26.1 °C, Ткип 186.5 °C; GeI₄: Тпл 146 °C, Ткип 348 °C. View Source
- [3] Hirao, M. and Takeda, Y. 'Process for Doping with Impurities a Gas-Phase-Grown Layer of III-V Compound Semiconductor.' US Patent 3,716,404, filed Sept. 11, 1970, issued Feb. 13, 1973. Assignee: Hitachi Ltd. View Source
